molecular formula C9H8F3N B6278656 2-(trifluoromethyl)-2,3-dihydro-1H-indole CAS No. 1365988-04-0

2-(trifluoromethyl)-2,3-dihydro-1H-indole

Cat. No. B6278656
CAS RN: 1365988-04-0
M. Wt: 187.2
InChI Key:
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Description

The compound “2-(trifluoromethyl)-2,3-dihydro-1H-indole” belongs to the class of organic compounds known as indoles . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves the introduction of trifluoromethyl groups into aromatic rings . For instance, the synthesis of novel fluorinated aromatic diamine monomers is achieved by coupling reactions followed by reduction processes . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups . These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule .


Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups . For example, 2,4-bis (trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines.


Physical And Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties . For example, a novel polyimide with a trifluoromethyl group was synthesized successfully and used to improve the toughness of epoxy resins .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, the study and application of “2-(trifluoromethyl)-2,3-dihydro-1H-indole” and similar compounds could have significant implications for these fields in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-2,3-dihydro-1H-indole involves the reaction of 2-aminobenzotrifluoride with cyclohexanone in the presence of a reducing agent to form the intermediate 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine. This intermediate is then cyclized using a Lewis acid catalyst to form the final product, 2-(trifluoromethyl)-2,3-dihydro-1H-indole.", "Starting Materials": [ "2-aminobenzotrifluoride", "cyclohexanone", "reducing agent", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 2-aminobenzotrifluoride is reacted with cyclohexanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the intermediate 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine.", "Step 2: The intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form the final product, 2-(trifluoromethyl)-2,3-dihydro-1H-indole.", "Overall reaction: 2-aminobenzotrifluoride + cyclohexanone + reducing agent + Lewis acid catalyst → 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine → 2-(trifluoromethyl)-2,3-dihydro-1H-indole" ] }

CAS RN

1365988-04-0

Product Name

2-(trifluoromethyl)-2,3-dihydro-1H-indole

Molecular Formula

C9H8F3N

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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